![molecular formula C28H33N3O4S B2856549 4-(N,N-diisobutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide CAS No. 391867-67-7](/img/structure/B2856549.png)
4-(N,N-diisobutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide
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Description
4-(N,N-diisobutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a useful research compound. Its molecular formula is C28H33N3O4S and its molecular weight is 507.65. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-diisobutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-diisobutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
Parallel Synthesis of 1,2,4-Oxadiazoles : Demonstrates the utility of 1,1'-carbonyldiimidazole (CDI) in the parallel synthesis of oxadiazoles, highlighting efficient purification methods (Deegan et al., 1999).
Efficient Reagent for α-Ketoamide Derivatives : Discusses the use of OxymaPure in conjunction with DIC for synthesizing α-ketoamide derivatives, emphasizing improvements in yield and purity (El‐Faham et al., 2013).
Chemical Properties and Applications
Chain-Growth Polycondensation for Aramides : Describes the synthesis of poly(p-benzamide) with defined molecular weights and low polydispersity, potentially useful in creating advanced polymer materials (Yokozawa et al., 2002).
Supramolecular Structures and Fluorescence Emission : Explores how association complexes with micelles and cyclodextrins affect the fluorescence emission of local anesthetics, potentially applicable in designing fluorescence probes (Iglesias, 2011).
Novel Compounds and Their Potential
Synthesis of Indolyl Azetidinones : Focuses on the preparation of indolyl azetidinones with potential anti-inflammatory activities, showcasing the synthetic versatility of indole derivatives (Kalsi et al., 1990).
Anticancer Evaluation of Benzamides : Presents the design and synthesis of benzamides for anticancer evaluation, underlining the therapeutic potential of benzamide derivatives (Ravinaik et al., 2021).
properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O4S/c1-6-31-25-15-14-24(22-8-7-9-23(26(22)25)28(31)33)29-27(32)20-10-12-21(13-11-20)36(34,35)30(16-18(2)3)17-19(4)5/h7-15,18-19H,6,16-17H2,1-5H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALYAVADMSTRNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC(C)C)CC(C)C)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diisobutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide |
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